Phenol, 4-(4-(2-ethylbutyl)phenoxy)-

Description

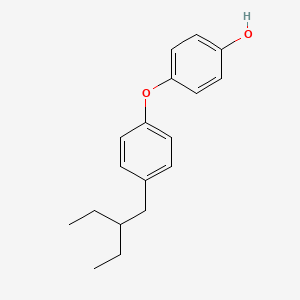

Phenol, 4-(4-(2-ethylbutyl)phenoxy)- is a phenolic derivative characterized by a central phenol ring substituted with a phenoxy group at the para position, which itself is further substituted with a branched 2-ethylbutyl chain. This structure combines the aromatic reactivity of phenol with the hydrophobic and steric effects of the 2-ethylbutyl substituent.

Properties

CAS No. |

125797-08-2 |

|---|---|

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4-[4-(2-ethylbutyl)phenoxy]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-14(4-2)13-15-5-9-17(10-6-15)20-18-11-7-16(19)8-12-18/h5-12,14,19H,3-4,13H2,1-2H3 |

InChI Key |

SIYTWXQHQPJKSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- can be achieved through several methods. One common method involves the reaction of phenol with 4-(2-ethylbutyl)phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(4-(2-ethylbutyl)phenoxy)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the phenol group to a quinone structure.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: Electrophilic aromatic substitution reactions are common for phenols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols, and alkylphenols.

Scientific Research Applications

Phenol, 4-(4-(2-ethylbutyl)phenoxy)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of Phenol, 4-(4-(2-ethylbutyl)phenoxy)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations that produce active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Phenol, 4-(4-(2-ethylbutyl)phenoxy)- with structurally related phenolic and phenoxy-substituted compounds, emphasizing differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Substituents | Unique Features |

|---|---|---|---|

| Phenol, 4-(4-(2-ethylbutyl)phenoxy)- | C₁₈H₂₂O₂ | 2-ethylbutyl, phenoxy | Branched alkyl chain enhances hydrophobicity and steric hindrance. |

| 4-[4-(2-Hydroxypropoxy)phenoxy]phenol | C₁₅H₁₆O₄ | Hydroxypropoxy, phenoxy | Hydroxypropoxy group increases hydrophilicity and hydrogen-bonding capacity . |

| Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride | C₁₄H₁₆ClNO₂ | Aminoethyl, hydrochloride | Amino group enables protonation; hydrochloride enhances solubility . |

| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | C₁₁H₁₃FO₃ | Fluoro, methyl, ethoxycarbonyl | Electron-withdrawing fluoro group alters reactivity and bioactivity . |

| 4-Phenoxyphenol | C₁₂H₁₀O₂ | Phenoxy | Simpler structure lacks alkyl chains, reducing hydrophobicity . |

Key Comparative Insights

Hydrophobicity and Solubility The 2-ethylbutyl chain in Phenol, 4-(4-(2-ethylbutyl)phenoxy)- confers higher hydrophobicity compared to hydroxypropoxy or aminoethyl derivatives (e.g., 4-[4-(2-Hydroxypropoxy)phenoxy]phenol), which exhibit greater water solubility due to polar functional groups . Halogenated analogs, such as Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate, show intermediate solubility influenced by electronegative substituents .

Biological Activity Aminoethyl derivatives (e.g., Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride) demonstrate enhanced bioactivity in enzyme inhibition and antibacterial assays due to protonatable amino groups . Phenol, 4-(4-(2-ethylbutyl)phenoxy)-’s branched alkyl chain may enhance membrane permeability, a trait critical for drug delivery or pesticide formulations .

Synthetic Flexibility Phenoxy-phenol derivatives with shorter alkyl chains (e.g., 4-Phenoxyphenol) are synthesized via simpler nucleophilic substitutions, while branched analogs require controlled reaction conditions to avoid steric interference . Halogenated variants (e.g., Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate) often employ electrophilic aromatic substitution or coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.